4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

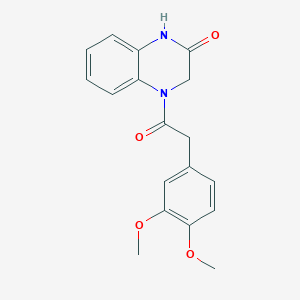

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic quinoxalinone derivative characterized by a bicyclic quinoxaline core substituted with a 3,4-dimethoxyphenyl acetyl group at the 4-position. Quinoxalinones are nitrogen-containing heterocycles known for their diverse biological activities, including antibacterial and antitumor properties . The compound’s synthesis typically involves condensation reactions between o-phenylenediamine derivatives and electrophilic reagents, followed by functionalization steps such as acetylation or nitration (e.g., via chloroacetyl chloride or nitrating mixtures) . The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions in biological systems, as seen in structurally related compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) .

Properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)20-11-17(21)19-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUCGTORDXBQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the oxidation of 3,4-dimethoxyphenylacetaldehyde using an oxidizing agent such as potassium permanganate.

Acylation: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

Cyclization: The acyl chloride is reacted with o-phenylenediamine under acidic conditions to form the quinoxaline core.

Final Acetylation: The resulting intermediate is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular responses.

Affecting gene expression: Altering the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and crystallinity, while methoxy groups enhance solubility .

- Synthetic Yields : Acetylation steps (e.g., using chloroacetyl chloride) achieve high yields (>85%), whereas iodination or trifluoromethylation often result in lower yields (35–49%) .

Molecular Interactions and Crystallography

The target compound’s 3,4-dimethoxyphenyl acetyl group may facilitate π-π stacking or hydrogen bonding with biological targets, similar to Rip-B’s interactions . Crystallographic studies of analogs reveal that non-planar quinoxaline cores and hydrogen-bonding motifs (e.g., N–H···O) are critical for stabilizing molecular conformations . For example, inversion dimers in 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one stabilize the crystal lattice, a feature likely shared by the target compound .

Biological Activity

The compound 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxaline-2-one class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a quinoxaline core with a dimethoxyphenyl acetyl substituent that may influence its biological activity.

Antiviral Activity

Research indicates that compounds within the 3,4-dihydroquinoxaline-2-one family exhibit antiviral properties. For instance, a related compound, GW420867X, demonstrated potent antiviral activity against HIV-1 in clinical trials, showing an IC50 value of 179 µM and an IC90 value of 11 µM . The mechanism involves inhibition of non-nucleoside reverse transcriptase, which is crucial for viral replication.

Anti-inflammatory Effects

The anti-inflammatory potential of dihydroquinoxaline derivatives has been documented. For example, certain derivatives have been shown to act as antagonists to bradykinin B1 receptors with an IC50 value around 0.12 nM . This suggests that this compound may similarly possess anti-inflammatory properties.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of related compounds in the context of Alzheimer's disease. A series of hybrid compounds incorporating the 3,4-dihydroquinoxalin-2-one core were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegenerative disorders. One promising candidate showed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A . This highlights the potential for similar activities in our compound of interest.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and neurodegenerative processes.

- Receptor Modulation : It could act on various receptors (e.g., bradykinin receptors) to exert anti-inflammatory effects.

- Antioxidant Activity : Dihydroquinoxaline derivatives often exhibit antioxidant properties that may contribute to their neuroprotective effects.

Case Studies

- Clinical Trials : The compound GW420867X underwent clinical trials where it was administered to HIV-1 infected patients. It was well tolerated and demonstrated significant antiviral activity .

- Neurodegenerative Disease Research : A study focused on novel hybrids incorporating the dihydroquinoxaline core showed promising results in inhibiting AChE and MAOs, suggesting potential applications in treating Alzheimer's disease .

Data Summary

| Compound Name | Biological Activity | Mechanism | IC50/EC50 Values |

|---|---|---|---|

| GW420867X | Antiviral | NNRTI | IC50: 179 µM |

| Compound 3e | Neuroprotective | AChE/MAO Inhibitor | AChE: 0.28 µM; MAO-A: 0.34 µM |

| Unknown Dihydroquinoxaline Derivative | Anti-inflammatory | Bradykinin B1 antagonist | IC50: 0.12 nM |

Q & A

Q. What are the critical steps and considerations in synthesizing 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

Core quinoxaline formation : Cyclization of substituted benzene derivatives with glyoxal derivatives under acidic conditions.

Acetylation : Introducing the 3,4-dimethoxyphenylacetyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.

Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

Key Parameters :

- Temperature control (e.g., 0–5°C for acylation to prevent side reactions).

- Solvent selection (e.g., THF for LiAlH4 reductions, chloroform for acylations) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Quinoxaline core | Glyoxal, H2SO4, 80°C, 6 hr | 65 | >95% | |

| Acylation | 3,4-Dimethoxyphenylacetyl chloride, AlCl3, CH2Cl2 | 72 | 92% |

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl carbonyl at δ 170–175 ppm).

- X-ray crystallography : Resolve stereochemistry and confirm dihydroquinoxaline ring conformation (e.g., C–C bond lengths of 1.52–1.55 Å in the saturated ring) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 355.1422 for C19H19N2O4) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 3,4-dimethoxyphenylacetyl moiety?

- Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., AlCl3 vs. FeCl3) to enhance electrophilic substitution efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Protecting groups : Temporarily protect reactive sites (e.g., amine groups) to prevent unwanted side reactions .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines (e.g., HEK293 vs. HeLa).

- Structural analogs : Test derivatives (e.g., halogenated or methoxy-varied analogs) to isolate structure-activity relationships .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, particularly in IC50 values .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Environmental fate studies :

- Abiotic degradation : Hydrolysis/photolysis under simulated sunlight (λ = 290–800 nm) to identify breakdown products.

- Biotic degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS .

- Ecotoxicity assays :

- Daphnia magna acute toxicity (48-hr LC50) and Aliivibrio fischeri bioluminescence inhibition (30-min EC50) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

- Methodological Answer :

- Solvent polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) at 25°C.

- pH effects : Evaluate solubility in buffered solutions (pH 2–10) to assess ionization-driven variability .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for precise concentration measurements .

Experimental Design Considerations

Q. What in silico tools can predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (octanol-water partition coefficient), BBB permeability, and CYP450 inhibition.

- Molecular docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina with PDB structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.